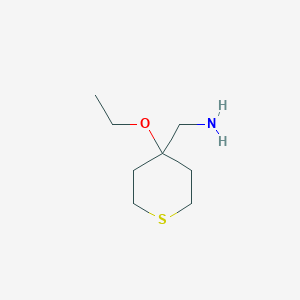

(4-Ethoxythian-4-yl)methanamine

Description

(4-Ethoxythian-4-yl)methanamine is a sulfur-containing cyclohexane derivative with an ethoxy substituent at the 4-position of the thiane ring and a methanamine group. The thiane ring introduces sulfur’s electron-rich and polarizable nature, which may influence solubility, reactivity, and biological interactions compared to oxygen-containing analogs.

Properties

Molecular Formula |

C8H17NOS |

|---|---|

Molecular Weight |

175.29 g/mol |

IUPAC Name |

(4-ethoxythian-4-yl)methanamine |

InChI |

InChI=1S/C8H17NOS/c1-2-10-8(7-9)3-5-11-6-4-8/h2-7,9H2,1H3 |

InChI Key |

BTYPSFSVEZETHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCSCC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxythian-4-yl)methanamine typically involves the reaction of 4-ethoxytetrahydro-2H-thiopyran with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for (4-Ethoxythian-4-yl)methanamine are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxythian-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (4-Ethoxythian-4-yl)methanamine can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

(4-Ethoxythian-4-yl)methanamine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxythian-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

The following table summarizes key structural and physicochemical differences between (4-Ethoxythian-4-yl)methanamine and related heterocyclic methanamines:

Key Observations :

- Solubility : Ethoxy and methoxy substituents impact solubility. Methoxy groups generally improve aqueous solubility, whereas ethyl or ethoxy groups may reduce it due to increased hydrophobicity .

- Steric Considerations : Ethoxy substituents introduce greater steric hindrance than methoxy groups, which could influence binding affinity in pharmacological contexts.

Aromatic Methanamine Derivatives

Phenethylamine-based analogs highlight the role of aromaticity in biological activity:

Key Observations :

- Aromatic vs. Heterocyclic Cores: Aromatic derivatives like phenethylamines prioritize planar interactions (e.g., with serotonin receptors), whereas heterocyclic analogs like thiane or oxane derivatives may target different binding pockets due to non-planar geometries .

- Substituent Effects : Methoxy groups on aromatic rings enhance solubility and metabolic stability compared to ethoxy groups, which are bulkier and more prone to oxidative metabolism .

Biological Activity

(4-Ethoxythian-4-yl)methanamine, an organic compound with the molecular formula C8H17NOS, has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This compound is a derivative of thian-4-ylmethanamine, featuring an ethoxy group attached to the thiopyran ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related disciplines.

The compound's properties are essential for understanding its biological interactions. Here is a summary of its key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H17NOS |

| Molecular Weight | 175.29 g/mol |

| IUPAC Name | (4-ethoxythian-4-yl)methanamine |

| InChI | InChI=1S/C8H17NOS/c1-2-10-8(7-9)3-5-11-6-4-8/h2-7,9H2,1H3 |

| InChI Key | BTYPSFSVEZETHS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1(CCSCC1)CN |

The biological activity of (4-Ethoxythian-4-yl)methanamine primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can function as a ligand, modulating the activity of these targets, which can lead to various biological effects depending on the specific pathways involved.

Biological Activity Studies

Research into the biological activity of (4-Ethoxythian-4-yl)methanamine has indicated several potential applications:

1. Antimicrobial Activity:

Preliminary studies suggest that compounds similar to (4-Ethoxythian-4-yl)methanamine may exhibit antimicrobial properties. This activity is hypothesized to arise from the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Enzyme Interaction:

The compound has been explored for its potential interactions with enzymes involved in metabolic pathways. These interactions could lead to alterations in enzyme activity, influencing various physiological processes.

3. Therapeutic Applications:

Research is ongoing to investigate the therapeutic potential of (4-Ethoxythian-4-yl)methanamine as a precursor for drug development. Its unique structure may provide opportunities for developing novel therapeutic agents targeting specific diseases.

Summary of Related Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.